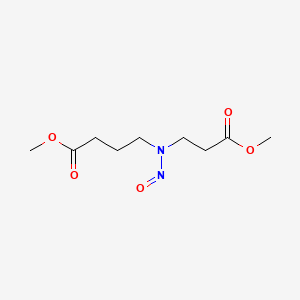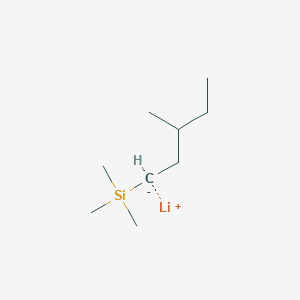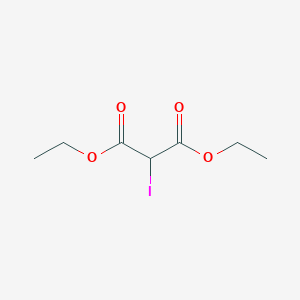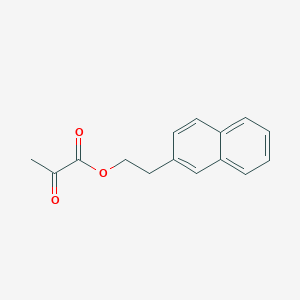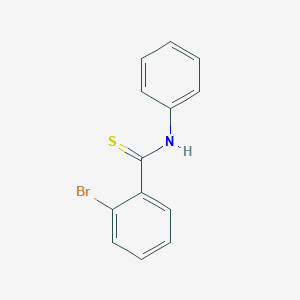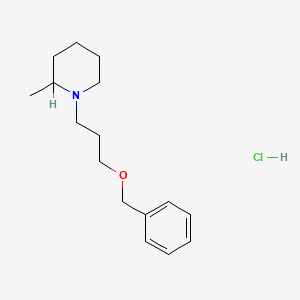
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxypropyl group attached to the piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Benzyloxypropyl Intermediate: This step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-benzyloxypropyl chloride.
N-Alkylation of Piperidine: The 3-benzyloxypropyl chloride is then reacted with 2-methylpiperidine in the presence of a base such as potassium carbonate to form 1-(3-benzyloxypropyl)-2-methylpiperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The piperidine ring can undergo reduction reactions to form piperidine derivatives with different substitution patterns.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
科学的研究の応用
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with receptor sites, while the piperidine ring can modulate the activity of neurotransmitter systems. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-Benzyloxypropyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(3-Benzyloxypropyl)-3-methylpiperidine: Has a methyl group at a different position on the piperidine ring.
1-(3-Benzyloxypropyl)-4-methylpiperidine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
78219-13-3 |
|---|---|
分子式 |
C16H26ClNO |
分子量 |
283.83 g/mol |
IUPAC名 |
2-methyl-1-(3-phenylmethoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16;/h2-4,9-10,15H,5-8,11-14H2,1H3;1H |
InChIキー |
AKUVZMQDYKDZTA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


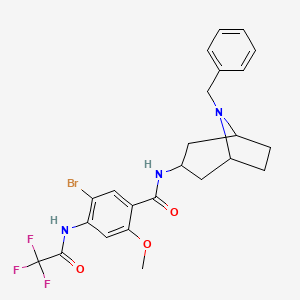
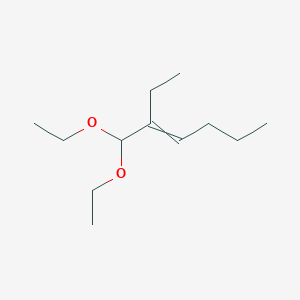

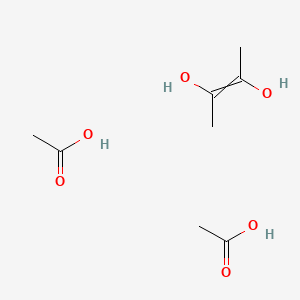
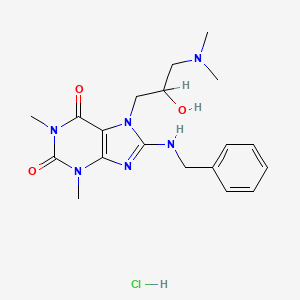
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
